tert-Butyl thiazolidine-3-carboxylate
Overview
Description
tert-Butyl thiazolidine-3-carboxylate: is a chemical compound with the molecular formula C8H15NO2S. It is a derivative of thiazolidine, a five-membered ring containing sulfur and nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Biochemical Analysis
Biochemical Properties
Thiazolidine motifs, which are part of the structure of “tert-Butyl thiazolidine-3-carboxylate”, are known to be intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
Molecular Mechanism
Thiazolidine derivatives are known to undergo ring-chain tautomerism . The reaction mechanism involves C-S or C-N bond breaking and formation of an iminium or a sulfonium intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl thiazolidine-3-carboxylate can be synthesized through the reaction of L-cysteine with carbonyl compounds. This reaction leads to the formation of thiazolidine derivatives, which can be further converted into chiral bicyclic products under specific conditions . Another method involves the reaction of N-Boc-4-oxo-L-proline with mercaptamine in the presence of a coupling reagent and acid binding agent, followed by reaction with formalin .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl thiazolidine-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the thiazolidine ring and the tert-butyl group .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include carbonyl compounds, coupling reagents, and acid binding agents. Reaction conditions often involve refluxing in solvents like toluene .
Major Products: The major products formed from reactions involving this compound include chiral bicyclic lactams and other thiazolidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl thiazolidine-3-carboxylate is used as a building block for the synthesis of various bioactive heterocycles. Its unique structure allows for the creation of complex molecules with potential therapeutic applications .
Biology: In biological research, thiazolidine derivatives are studied for their potential as antibacterial agents. The thiazolidine ring is a key component in the structure of penicillins, which are widely used antibiotics .
Medicine: In medicinal chemistry, this compound is explored for its potential in drug development. Its ability to form chiral bicyclic products makes it a valuable intermediate in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl thiazolidine-3-carboxylate involves its ability to undergo nucleophilic substitution reactions. The thiazolidine ring can participate in ring-chain tautomerism, leading to the formation of iminium or sulfonium intermediates. These intermediates can further react to form various products, depending on the reaction conditions .
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid: Another thiazolidine derivative with similar reactivity but different structural properties.
Thiazolidine-2,4-dione: A compound with a similar ring structure but different functional groups, leading to different reactivity and applications.
Uniqueness: tert-Butyl thiazolidine-3-carboxylate is unique due to the presence of the tert-butyl group, which influences its reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
tert-butyl 1,3-thiazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-5-12-6-9/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOPVCIMGZUNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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